

Application Notes and Protocols: (S)-3-Phenyllactic Acid as a Natural Food Biopreservative

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Compound of Interest

Compound Name: 3-Phenyllactic acid, (S)-

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Synopsis and Introduction

(S)-3-Phenyllactic acid (PLA), a naturally occurring organic acid, is gaining significant attention as a promising biopreservative for the food industry.[1][2] Produced primarily by Lactic Acid Bacteria (LAB) during the fermentation of foods, PLA is also found naturally in products like honey.[3][4][5] Its appeal lies in its broad-spectrum antimicrobial activity against a wide range of foodborne pathogens and spoilage microorganisms, including both bacteria and fungi.[4][6][7] As consumer demand for "clean label" and minimally processed foods grows, PLA presents a safer, "green" alternative to conventional chemical preservatives.[1][2][8] This document provides a comprehensive overview of its applications, mechanisms, and detailed protocols for its evaluation.

Antimicrobial Spectrum of Action

(S)-3-Phenyllactic acid exhibits a wide inhibitory spectrum. Its effectiveness is well-documented against numerous pathogenic and spoilage microorganisms, making it a versatile agent for food preservation.[6][7]

- **Gram-Positive Bacteria:** Effective against notable pathogens such as *Listeria monocytogenes*, *Staphylococcus aureus*, *Enterococcus faecalis*, and *Bacillus cereus*. [6]

- Gram-Negative Bacteria: Demonstrates inhibitory activity against *Escherichia coli*, *Salmonella enterica*, *Klebsiella pneumoniae*, *Pseudomonas aeruginosa*, *Shigella flexneri*, and *Enterobacter cloacae*.[\[6\]](#)[\[9\]](#)
- Fungi and Yeasts: PLA is effective against various food spoilage fungi, including species of *Aspergillus*, *Penicillium*, *Fusarium*, *Rhizopus*, and *Mucor*, as well as yeasts like *Candida* and *Rhodotorula*.[\[3\]](#)[\[6\]](#)[\[10\]](#)

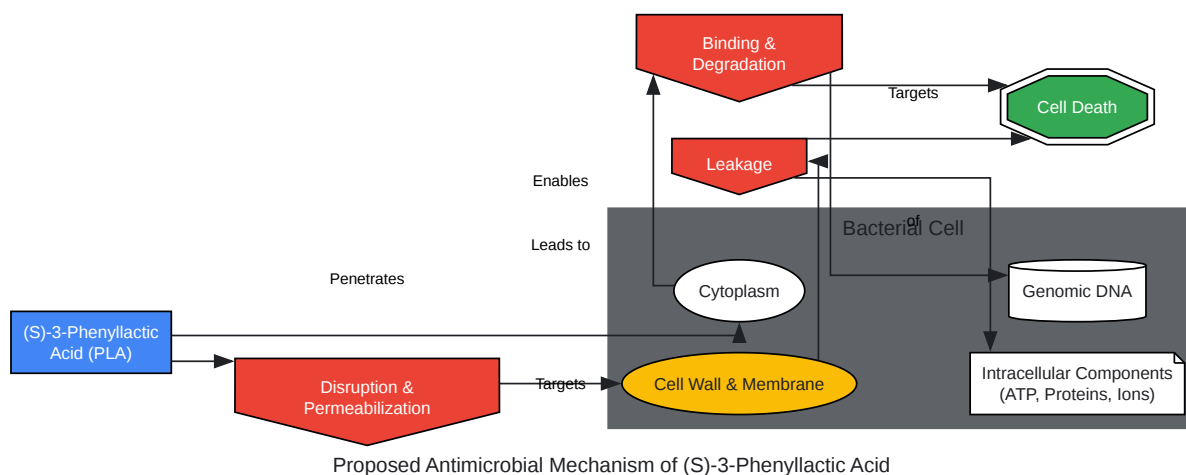
The antimicrobial activity of PLA is often pH-dependent, with greater efficacy observed in more acidic environments.[\[3\]](#)[\[11\]](#) This is attributed to the undissociated form of the acid, which can more readily penetrate microbial cell membranes.[\[3\]](#)

Mechanism of Antimicrobial Action

The antimicrobial action of (S)-3-Phenyllactic acid is multifaceted, involving a dual mechanism that targets both the physical structure and the genetic material of the microbial cell.[\[6\]](#)[\[12\]](#)

- Disruption of Cell Wall and Membrane Integrity: The primary mechanism involves the disruption of the cell wall and cytoplasmic membrane.[\[13\]](#) Scanning electron microscopy has shown that PLA causes visible damage to the cellular ultrastructure of bacteria. This damage compromises the membrane's integrity, leading to the leakage of essential intracellular components such as proteins, ATP, and ions.[\[14\]](#) The influx of propidium iodide (PI) in PLA-treated cells, as observed through flow cytometry, confirms the loss of membrane integrity.[\[13\]](#)
- Interaction with Genomic DNA: Beyond membrane damage, PLA can penetrate the cell and interact directly with its genetic material. Studies have shown that PLA can bind to genomic DNA and initiate its degradation, thereby inhibiting DNA replication and protein synthesis, ultimately leading to cell death.[\[6\]](#)[\[13\]](#)

Additionally, PLA has been shown to be an effective anti-biofilm agent.[\[6\]](#) It can inhibit the formation of biofilms and disrupt mature biofilms by reducing the secretion of essential matrix components like exopolysaccharides and extracellular proteins.[\[9\]](#)[\[15\]](#)



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Proposed mechanism of (S)-3-Phenyllactic acid action.

Applications in Food Systems

PLA's efficacy has been demonstrated in various food matrices, highlighting its potential as a versatile biopreservative.

- **Dairy Products:** PLA was initially noted for its ability to inhibit *L. monocytogenes* in milk.[3] Recent studies show that at a concentration of 3 mg/mL, PLA can suppress the growth of *L. monocytogenes* in both UHT and pasteurized milk for up to 14 days under refrigeration (4°C).[15] It is also effective against common spoilage molds in dairy items.[16]
- **Meat Products:** In minced beef stored at 4°C, PLA treatment significantly lowered microbial counts compared to untreated samples.[17] Similarly, on spiced beef, concentrations of 3 mg/mL or higher markedly reduced *L. monocytogenes* populations during storage.[15] The use of LAB strains that produce PLA is a recognized strategy for the biopreservation of meat. [18][19]

- Bakery Products: The application of *Lactobacillus plantarum* 21B, a known producer of PLA, has been shown to delay mold spoilage in sourdough bread by up to seven days.[3]
- Synergistic Effects: The antimicrobial activity of PLA can be enhanced when used in combination with other preservation methods. It has shown synergistic effects with other natural antimicrobials like nisin, as well as with physical treatments such as ultrasound.[6] [20] Notably, PLA enhances the antibacterial effect of methylglyoxal (MGO) in Manuka honey.[21]

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentrations (MIC) of PLA against various microorganisms and its demonstrated efficacy in food models.

Table 1: Minimum Inhibitory Concentration (MIC) of (S)-3-Phenyllactic Acid against Foodborne Microorganisms

Microorganism	Strain	MIC	Reference(s)
Klebsiella pneumoniae	CVCC4080	2.5 mg/mL	[9]
Listeria monocytogenes	10403S	6.0 mg/mL	[15]
Listeria monocytogenes	N/A	1.25 mg/mL	[12]
Escherichia coli	N/A	2.5 mg/mL	[12]
Salmonella enterica Derby	N/A	2.0 - 2.75 mg/mL	[17]
Escherichia coli O26	N/A	2.0 - 2.75 mg/mL	[17]
Aggregatibacter actinomycetemcomitans	N/A	20 mM	[11]
Rhizopus arrhizus	MTCC 24794	180 mg/mL	[10]

| Mucor sp. | N/A | 180 mg/mL |[10] |

Table 2: Efficacy of (S)-3-Phenyllactic Acid in Food Matrices

Food Matrix	Target Microorganism	PLA Concentration	Storage Conditions	Outcome	Reference
UHT & Pasteurized Milk	Listeria monocytogenes	3 mg/mL	4°C for 14 days	Growth inhibition	[15]
Spiced Beef	Listeria monocytogenes	≥ 3 mg/mL	Refrigerated storage	Significant reduction in counts	[15]

| Minced Beef | General microbial population | Not specified | 4°C | Significant reduction in microbial populations |[17] |

Experimental Protocols

The following are standardized protocols for evaluating the antimicrobial efficacy of (S)-3-Phenyllactic acid.

Protocol for Determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the standard broth microdilution method.[22][23]

Materials:

- (S)-3-Phenyllactic acid (powder)
- Appropriate solvent (e.g., sterile deionized water, ethanol)
- Sterile 96-well microtiter plates

- Mueller-Hinton Broth (MHB) or other suitable microbial growth medium
- Target microorganism culture
- Sterile tubes for dilution
- Spectrophotometer (plate reader)
- Agar plates (for MBC)

Procedure:

- Preparation of PLA Stock Solution: Prepare a concentrated stock solution of PLA in a suitable solvent. For example, dissolve PLA powder to achieve a concentration of 100 mg/mL. Sterilize by filtration through a 0.22 μ m filter.
- Preparation of Inoculum: Culture the target microorganism overnight in the appropriate broth. Adjust the culture turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Further dilute this suspension in fresh broth to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the wells.[\[23\]](#)
- Serial Dilution in Microtiter Plate:
 - Add 100 μ L of sterile broth to all wells of a 96-well plate.
 - Add 100 μ L of the PLA stock solution to the first column of wells, creating a 1:2 dilution.
 - Perform a two-fold serial dilution by transferring 100 μ L from the first column to the second, mixing, and continuing this process across the plate to the 10th column. Discard 100 μ L from the 10th column.
 - This leaves column 11 as a positive control (inoculum, no PLA) and column 12 as a negative control (broth only).
- Inoculation: Add 100 μ L of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 μ L.

- Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
- MIC Determination: The MIC is the lowest concentration of PLA at which there is no visible growth (turbidity) of the microorganism.[\[22\]](#) This can be confirmed by reading the optical density (OD) at 600 nm.
- MBC Determination:
 - From the wells corresponding to the MIC and the two higher concentrations showing no growth, plate 10-100 µL of the suspension onto agar plates.
 - Incubate the agar plates under appropriate conditions.
 - The MBC is the lowest concentration that results in no microbial growth on the agar plate.
[\[22\]](#)[\[24\]](#)

Protocol for Evaluating PLA Efficacy in a Food Matrix (Challenge Study)

This protocol outlines a method to test the effectiveness of PLA in a real food system, such as minced meat.[\[25\]](#)[\[26\]](#)

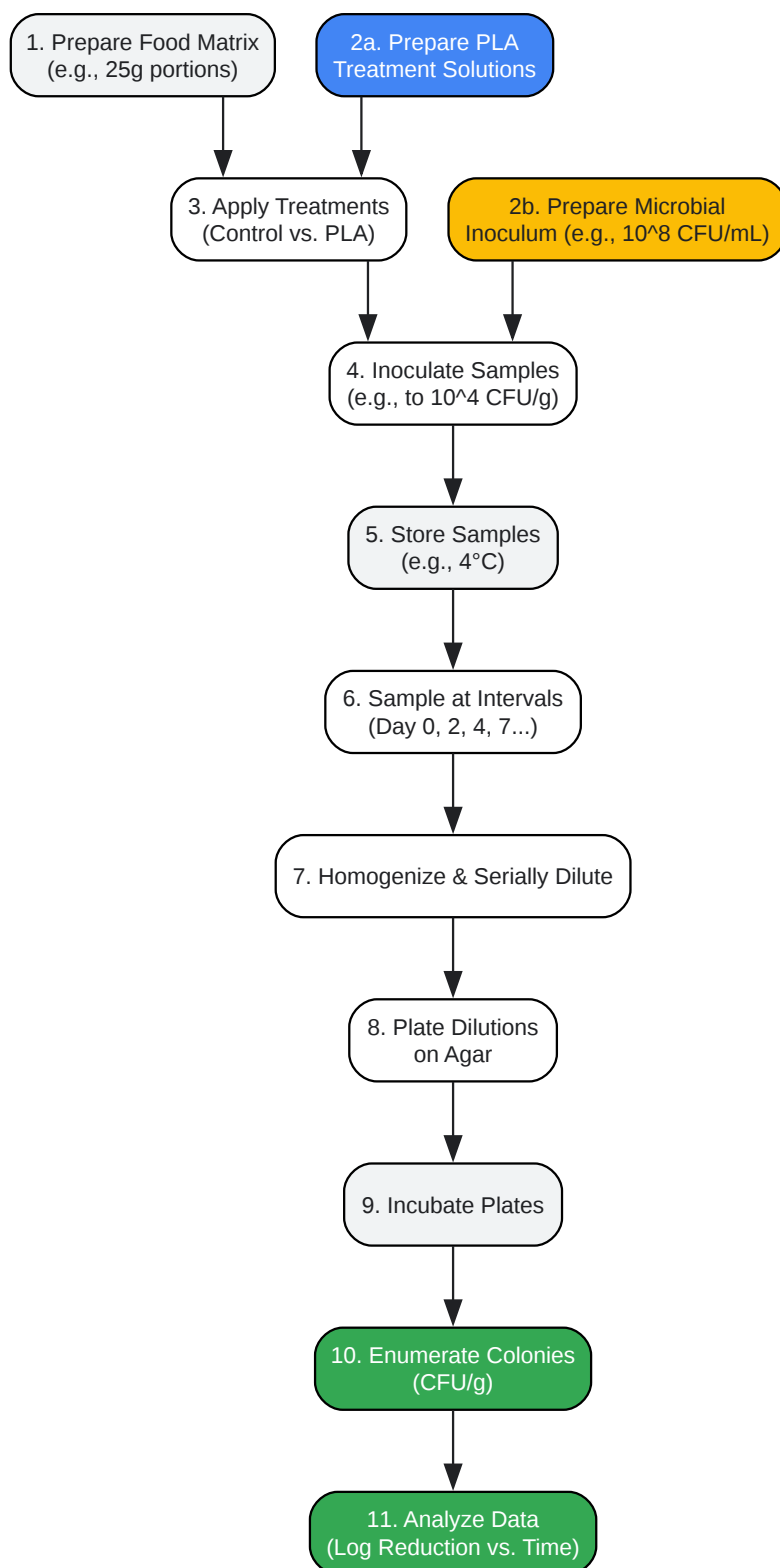
Materials:

- Fresh food matrix (e.g., minced beef)
- (S)-3-Phenyllactic acid solution
- Target microorganism culture
- Stomacher and sterile stomacher bags
- Sterile saline solution or peptone water (for dilutions)
- Appropriate agar plates for microbial enumeration
- Incubator and refrigerator

Procedure:

- **Food Matrix Preparation:** Obtain a fresh food sample. Divide it into uniform portions (e.g., 25 g samples).
- **Inoculum Preparation:** Prepare an overnight culture of the target microorganism. Wash and resuspend the cells in sterile saline to a known concentration (e.g., 10^8 CFU/mL).
- **Treatment Groups:**
 - **Control Group:** Samples with no PLA added.
 - **Treatment Group(s):** Samples with different concentrations of PLA added (e.g., 1 mg/g, 3 mg/g, 5 mg/g).
- **Inoculation and Treatment:**
 - Add the desired volume of PLA solution to the treatment samples and mix thoroughly to ensure even distribution. Add an equivalent volume of sterile water to the control samples.
 - Inoculate both control and treatment samples with the prepared microbial culture to achieve a target initial concentration (e.g., 10^4 - 10^5 CFU/g). Mix thoroughly.
- **Storage:** Package the samples and store them under conditions that simulate real-world scenarios (e.g., refrigeration at 4°C).
- **Sampling and Analysis:**
 - At specified time intervals (e.g., Day 0, 2, 4, 7, 10, 14), remove one sample from each group for analysis.
 - Add the 25 g sample to 225 mL of sterile peptone water in a stomacher bag and homogenize for 2 minutes.
 - Perform serial ten-fold dilutions of the homogenate.
 - Plate the dilutions onto the appropriate selective or non-selective agar.

- Incubation and Enumeration: Incubate the plates and count the number of colonies to determine the CFU/g for each sample at each time point.
- Data Analysis: Plot the log CFU/g against time for each treatment group to visualize the effect of PLA on microbial growth or survival.



Workflow for Evaluating Biopreservative Efficacy in a Food Matrix

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General workflow for a food challenge study.

Conclusion

(S)-3-Phenyllactic acid is a highly promising natural biopreservative with a broad spectrum of activity and multiple mechanisms of action.[1][2] Its effectiveness in various food systems, coupled with its natural origin, positions it as a strong candidate to meet the growing demand for clean-label food products.[1][8] Further research focusing on optimizing its application in different food matrices, evaluating sensory impacts, and scaling up production will be crucial for its widespread adoption in the food industry.

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